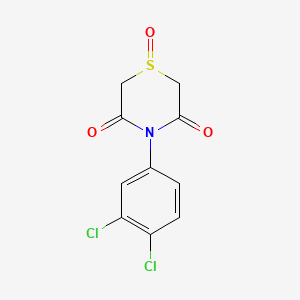

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a thiazinane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 3,4-dichlorophenyl isocyanate with a thiazinane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or methanol, with the temperature carefully regulated to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a thiazinane alcohol .

科学的研究の応用

Overview

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a heterocyclic compound belonging to the thiazine family. This compound has garnered attention in various scientific fields due to its unique structure and potential biological activities. Its applications span medicinal chemistry, biological research, and industrial processes.

Medicinal Chemistry

The compound has shown promise as a therapeutic agent in various studies. Its derivatives are being investigated for their anti-inflammatory , antimicrobial , and anticancer properties.

Anticancer Activity

Recent studies have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 10.3 | |

| HT-29 (Colon Cancer) | 15.0 | |

| Jurkat E6.1 (T-cell Leukemia) | 9.8 |

These results suggest that the compound may induce apoptosis in malignant cells through inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. The following table presents the antibacterial activity against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate moderate antibacterial activity.

Biological Research

In biological research, this compound is utilized for studying enzyme inhibition and receptor binding . Its ability to interact with biological targets makes it a valuable tool for understanding various biological processes.

Industrial Applications

In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility allows it to serve as an important intermediate in the synthesis of more complex molecules.

Case Study 1: Anticancer Efficacy In Vivo

A study conducted on tumor-bearing mice demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Inhibition of Inflammatory Pathways

In a model of acute inflammation, the compound exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6 levels, indicating its potential use in treating inflammatory diseases.

作用機序

The mechanism of action of 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .

類似化合物との比較

Similar Compounds

3,4-Dichlorophenyl isocyanate: Used as an intermediate in organic synthesis and shares the dichlorophenyl group with the target compound.

3,4-Dichlorophenylacetic acid: Another derivative of dichlorophenyl, used in the synthesis of various organic compounds.

Uniqueness

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other dichlorophenyl derivatives may not be suitable .

生物活性

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a synthetic compound belonging to the thiazine family. Its unique structure, characterized by a thiazinane ring and a dichlorophenyl substituent, suggests potential biological activities that warrant exploration. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7Cl2NO3S with a molecular weight of 292.14 g/mol. The presence of chlorine atoms in the phenyl group significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H7Cl2NO3S |

| Molecular Weight | 292.14 g/mol |

| Purity | >90% |

Biological Activities

Research has indicated that thiazine derivatives exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities associated with this compound are summarized below:

Antimicrobial Activity

Studies have shown that compounds with thiazine structures can possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Thiazine derivatives have also been explored for their anticancer potential. The compound may interact with specific molecular targets involved in cancer cell proliferation and survival. Research indicates that such compounds can induce apoptosis in cancer cells through various pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Membrane Interaction : The compound may alter membrane fluidity and integrity in microbial cells.

- Enzyme Inhibition : It may inhibit enzymes critical for microbial metabolism or cancer cell growth.

- Synergistic Effects : There is evidence suggesting that combining this compound with other antimicrobial agents can enhance efficacy and reduce resistance development.

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiazine compounds:

- Antimicrobial Synergy : A study demonstrated that combining thiazine derivatives with conventional antibiotics resulted in enhanced antibacterial activity against resistant strains .

- Anticancer Activity : Research involving similar thiazine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Mechanistic Studies : Investigations into the interaction of thiazine compounds with lipid membranes revealed alterations in membrane properties that could contribute to their antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-dichlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted phenyl isothiocyanates with amines or alcohols. For example, lithium dibenzylamide in diethyl ether reacts with aryl isothiocyanates to form triazinane-trione derivatives, as demonstrated in analogous syntheses (yield: 90%) . Optimization may include temperature control (e.g., 200 K crystallization), solvent selection (e.g., acetone for recrystallization), and catalyst tuning (e.g., acid/base mediation). Reaction monitoring via TLC or HPLC ensures intermediate stability and purity .

Q. How can structural characterization of this compound be performed to confirm its configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, triazinane-trione derivatives have been analyzed using SC-XRD (R factor = 0.044, wR factor = 0.122) with data-to-parameter ratios >15 . Complementary techniques include:

- NMR : 1H/13C NMR to verify substituent positions and ring conformation.

- FT-IR : Identification of carbonyl (C=O, ~1700 cm−1) and thiazinane ring vibrations.

- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

- Methodological Answer :

- Solubility : Test in polar (DMSO, acetone) and non-polar solvents (diethyl ether) to guide reaction design. Analogous compounds show limited aqueous solubility but dissolve in DMSO .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. For example, thiazinane derivatives may degrade under UV light, necessitating amber glassware .

- Melting Point : Determine via differential scanning calorimetry (DSC); triazinane-triones often melt between 530–531 K .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or dynamic equilibria .

- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect conformational flexibility in the thiazinane ring or restricted rotation of the dichlorophenyl group .

- Crystallographic Refinement : Re-analyze XRD data with software like SHELXL to validate bond lengths/angles against computational models .

Q. What experimental design strategies are recommended for assessing the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., chloramphenicol) and solvent controls .

- Dose-Response Studies : Use a randomized block design with split-split plots to account for variables like concentration, exposure time, and cell line variability .

- Mechanistic Studies : Employ fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., cytochrome P450 interactions) .

Q. How can computational methods (e.g., molecular docking) predict the reactivity or pharmacological potential of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond acceptors/donors. Train models with datasets from PubChem or ChEMBL .

- ADMET Prediction : Tools like SwissADME can predict pharmacokinetic properties (e.g., blood-brain barrier permeability, hepatotoxicity) .

特性

IUPAC Name |

4-(3,4-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17(16)5-10(13)15/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTXTKQPKRZPHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。